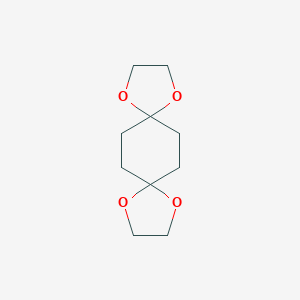

1,4-Cyclohexanedione bis(ethylene ketal)

Description

Properties

IUPAC Name |

1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMVSEYPOBXSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13OCCO3)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171369 | |

| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183-97-1 | |

| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 183-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Cyclohexanedione Bis(ethylene ketal): A Strategic Scaffold for Rigid Molecular Architectures

[1]

Executive Summary

1,4-Cyclohexanedione bis(ethylene ketal) (CAS: 183-97-1) is a specialized bicyclic protecting group derivative used extensively in medicinal chemistry and materials science.[1] With a molecular weight of 200.23 g/mol , it serves as the thermodynamically stable "storage" form of the highly reactive 1,4-cyclohexanedione and a critical checkpoint for desymmetrizing cyclohexane rings.[1]

This guide details the physicochemical profile, synthetic utility, and experimental handling of this compound.[1][2] It is designed for researchers requiring a robust protocol for generating rigid, aliphatic linkers in drug discovery (e.g., analgesic scaffolds) and supramolecular assemblies (e.g., liquid crystals, MOFs).[1]

Part 1: Physicochemical Specifications[1][4]

Core Identity

| Parameter | Specification |

| Chemical Name | 1,4-Cyclohexanedione bis(ethylene ketal) |

| IUPAC Name | 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane |

| CAS Number | 183-97-1 |

| Molecular Formula | |

| Molecular Weight | 200.23 g/mol |

| SMILES | C1CC2(CCC13OCCO3)OCCO2 |

Physical Properties

| Property | Value | Context |

| Appearance | White crystalline solid | High purity form; commercial samples may appear off-white.[1][3] |

| Melting Point | 79–80 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis.[1] |

| Boiling Point | 75–85 °C @ 0.5 mmHg | Requires high vacuum for distillation to prevent thermal decomposition.[1] |

| Solubility | CHCl₃, THF, Toluene | Poor solubility in water; hydrolyzes slowly in aqueous acid.[1] |

Part 2: Synthetic Utility & Mechanism[1][7]

The Symmetry Advantage

The parent molecule, 1,4-cyclohexanedione, is prone to polymerization and aldol-like self-condensations due to its high reactivity and flexibility.[1] The bis-ketal form locks the molecule into a stable, non-enolizable state.[1]

Why use the Bis-Ketal?

-

Desymmetrization: It allows access to the mono-ketal (1,4-cyclohexanedione monoethylene ketal), a "difficult-to-access" intermediate.[1][4] Direct mono-protection of the dione yields a statistical mixture (dione : mono : bis).[1] Controlled hydrolysis of the bis-ketal is often the superior route to the mono-ketal, which is essential for synthesizing 1,4-disubstituted cyclohexanes with different functional groups (e.g., a ketone on C1 and an alcohol on C4).[1]

-

Conformational Locking: The spiro-fusion of the dioxolane rings restricts the cyclohexane ring's flexibility, forcing it predominantly into a twist-boat or distorted chair conformation.[1] This rigidity is exploited in supramolecular chemistry to create defined "bent" linkers.[1]

Mechanistic Pathway: Desymmetrization

The most powerful application is the conversion to 1,4-Cyclohexanedione monoethylene ketal .[1] This intermediate allows for sequential functionalization:

-

Step 1: Grignard addition to the free ketone (C1).[1]

-

Step 2: Deprotection of the C4 ketal.[5]

-

Step 3: Functionalization of the C4 ketone.[5]

This sequence is vital for synthesizing analgesic pharmacophores and liquid crystal mesogens where trans-1,4-substitution geometry is required.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Cyclohexanedione Bis(ethylene ketal)

Target: Protection of unstable 1,4-cyclohexanedione.[1]

Reagents:

Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 1,4-cyclohexanedione, ethylene glycol, p-TsOH, and toluene.[1]

-

Reflux: Heat to reflux with vigorous stirring. Water will separate in the Dean-Stark trap.[1]

-

Monitoring: Continue until theoretical water volume is collected (approx. 4-6 hours).

-

Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from hexanes/ethyl acetate if necessary.

Protocol B: Selective Hydrolysis to Mono-Ketal

Target: Generation of the desymmetrized intermediate.

Reagents:

-

1,4-Cyclohexanedione bis(ethylene ketal) (1.0 eq)[1]

-

Acetone/Water (4:1 v/v)[1]

-

p-TsOH (catalytic) or dilute HCl[1]

Methodology:

-

Dissolution: Dissolve the bis-ketal in the acetone/water mixture.

-

Catalysis: Add acid catalyst at room temperature.

-

Control: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The bis-ketal is less polar (high Rf), the mono-ketal is intermediate, and the dione is more polar (low Rf).[1]

-

Quench: Stop the reaction immediately upon optimal conversion to mono-ketal (usually ~2-4 hours) by adding solid NaHCO₃.

-

Extraction: Remove acetone under reduced pressure. Extract aqueous residue with DCM.[1]

Part 4: Visualizations

Workflow: Desymmetrization Strategy

This diagram illustrates how the bis-ketal serves as the gateway to complex, non-symmetric cyclohexane derivatives.

Caption: The bis-ketal acts as a stable reservoir, allowing controlled access to the mono-ketal for asymmetric functionalization.[1]

Structural Dynamics: Conformational Locking

The ketalization forces the cyclohexane ring into specific conformations, affecting reactivity.

Caption: The spiro-dioxolane rings introduce 1,4-strain, shifting the equilibrium toward the twist-boat conformation, influencing stereoselectivity.

Part 5: Safety & Handling (SDS Summary)

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (hydrolysis risk).[1]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135986, 1,4-Cyclohexanedione bis(ethylene ketal).[1] Retrieved January 31, 2026 from [Link][1]

-

NIST Chemistry WebBook. 1,4-Cyclohexanedione bis(ethylene ketal) Thermochemical Data.[1] SRD 69.[1] Retrieved January 31, 2026 from [Link][1]

-

Hyatt, J. A. (1983). Synthesis of 1,4-cyclohexanedione monoethylene ketal.[1][5][4] Journal of Organic Chemistry, 48(1), 129-131.[1] (Contextual citation for synthesis protocols).

-

Beilstein Journals. Efficient synthesis of phenylene-ethynylene rods and their use as rigid spacers.[1] (Contextual citation for rigid spacer applications).

Sources

- 1. 1,4-Cyclohexanedione bis(ethylene ketal) | C10H16O4 | CID 135986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

Technical Guide: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

(1,4-Cyclohexanedione Bis(ethylene ketal))[1]

Nomenclature and Structural Analysis

While commonly referred to in laboratory settings as 1,4-cyclohexanedione bis(ethylene ketal) , the rigorous IUPAC designation reveals the complex spiro-cyclic nature of this molecule.[1] Understanding the systematic naming provides insight into its stereochemical and topological rigidity.[2]

1.1 Systematic IUPAC Breakdown

The preferred IUPAC name is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane .

-

Dispiro System: The core structure consists of three rings joined at two spiro atoms.[2]

-

Numbering Strategy:

-

Numbering begins at one of the heteroatoms (oxygen) in one of the outer rings.[2]

-

It proceeds around the smaller ring to the spiro junction.[2]

-

It crosses the spiro junction and traverses the central cyclohexane bridge.[2]

-

It crosses the second spiro junction, traverses the second outer ring, and returns via the second bridge.

-

-

Bracket Descriptor [4.2.4.2]:

1.2 Structural Topology

The molecule possesses

Physicochemical Characterization Profile

The following data represents the standard state properties for high-purity (>99%) material.

| Property | Value | Method/Condition |

| Molecular Formula | C₁₀H₁₆O₄ | - |

| Molecular Weight | 200.23 g/mol | - |

| CAS Registry Number | 183-97-1 | - |

| Appearance | White crystalline solid | Recrystallized from Ethanol |

| Melting Point | 79 – 80 °C | Capillary method |

| Boiling Point | 75 – 85 °C | @ 0.5 mmHg (Vacuum distillation) |

| Solubility | Soluble | Chloroform, Toluene, Ethanol, Benzene |

| Solubility | Insoluble | Water (Cold), Diethyl Ether (Low) |

| ¹H NMR (CDCl₃) | δ 3.94 (s, 8H), 1.78 (s, 8H) | 400 MHz; Singlets due to symmetry |

| ¹³C NMR (CDCl₃) | δ 108.2 (Cq), 64.3 (OCH₂), 32.8 (CH₂) | 100 MHz |

Synthesis and Reaction Mechanism[1][7][8]

The synthesis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is a classic example of thermodynamically controlled acetalization . The reaction is driven by the removal of water (Le Chatelier's principle) using a Dean-Stark apparatus.[2]

3.1 Mechanistic Pathway

The transformation involves the double nucleophilic addition of ethylene glycol to 1,4-cyclohexanedione, catalyzed by a Brønsted acid (typically p-Toluenesulfonic acid, p-TsOH).

Figure 1: Acid-catalyzed mechanism for the formation of the bis-ketal.[2] The process repeats for the second carbonyl group.

3.2 Critical Process Parameters (CPP)

-

Water Removal: The reaction is reversible.[2] Efficient azeotropic removal of water is critical for high yield.[2] Failure to remove water results in an equilibrium mixture of dione, mono-ketal, and bis-ketal.[2]

-

Catalyst Choice: p-TsOH is preferred over H₂SO₄ due to its solubility in organic solvents (toluene/benzene) and lower tendency to cause charring/polymerization.[2]

-

Stoichiometry: A slight excess of ethylene glycol (2.2 to 2.5 equivalents) ensures complete conversion to the bis-ketal.[2]

Applications in Drug Development[9][10][11]

The bis-ketal serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1][2][4] Its primary utility lies in its ability to be selectively hydrolyzed to the mono-ketal (1,4-dioxaspiro[4.5]decan-8-one), which allows for desymmetrization of the cyclohexane ring.

4.1 Desymmetrization Workflow

In drug discovery, the bis-ketal is often stored as a stable "masked" form of the dione. When needed, it is converted to the mono-ketal, allowing chemists to perform reactions on one side of the ring while the other remains protected.[1]

Key Pharmaceutical Targets:

-

Ramatroban: A thromboxane A2 antagonist and PGD2 receptor antagonist.[2] The synthesis relies on the mono-ketal to introduce the indole moiety via Fischer indole synthesis while keeping the ketone protected, or using the ketone for reductive amination.

-

Frovatriptan: A triptan drug for migraine treatment.[2] The cyclohexane ring originates from the dione/ketal scaffold.[2]

-

Supramolecular Linkers: The rigid 1,4-disubstitution pattern is used to create rod-like liquid crystals and molecular rotors.[2]

Experimental Protocol: Synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane[1][3][7][12][13]

Safety Warning: Benzene is carcinogenic; Toluene is a safer alternative and is used in this protocol.[2] p-Toluenesulfonic acid is corrosive.[2] Wear appropriate PPE.[2]

5.1 Reagents and Equipment

-

Reactants: 1,4-Cyclohexanedione (11.2 g, 100 mmol), Ethylene Glycol (15.5 g, 250 mmol).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[2]·H₂O) (0.5 g, ~2.5 mol%).[2]

-

Solvent: Toluene (150 mL).[2]

-

Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle.

5.2 Step-by-Step Procedure

-

Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the joint seals are tight (greased) to prevent solvent loss.[2]

-

Charging: Add 1,4-cyclohexanedione, ethylene glycol, p-TsOH, and toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux. The toluene/water azeotrope (bp ~85°C) will distill into the trap.[2] Water is denser than toluene and will collect at the bottom.[2]

-

Monitoring: Continue reflux until water evolution ceases (theoretical water volume: ~3.6 mL). This typically takes 3–6 hours.[2]

-

Work-up:

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield a crude white solid.[2]

-

Purification: Recrystallize the crude solid from hot ethanol or a mixture of hexane/ethyl acetate.

-

Validation: Confirm identity via melting point (Target: 79–80°C) and ¹H NMR (Single peak at 3.94 ppm for ketal CH₂).[2]

References

-

NIST Chemistry WebBook. 1,4-Cyclohexanedione bis(ethylene ketal) Mass Spectrum and Properties.[2][5] National Institute of Standards and Technology.[2] Link

-

PubChem. 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Compound Summary. National Center for Biotechnology Information.[2] Link[2]

-

Sigma-Aldrich. Product Specification: 1,4-Cyclohexanedione bis(ethylene ketal).[2][6] Merck KGaA.[2] Link[2]

-

ChemicalBook. 1,4-Cyclohexanedione bis(ethylene ketal) NMR Spectrum and Synthesis.Link[2]

-

Organic Syntheses. Preparation of 1,4-Cyclohexanedione (Precursor Synthesis). Org.[1][2][7][4] Synth. 1965, 45, 25. Link

Sources

- 1. Buy 1,4-Cyclohexanedione bis(ethylene ketal) | 183-97-1 [smolecule.com]

- 2. 1,4-Cyclohexanedione bis(ethylene ketal) | C10H16O4 | CID 135986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,4-Cyclohexanedione bis(ethylene ketal) [webbook.nist.gov]

- 6. 1,4-Cyclohexanedione bis(ethylene ketal)(183-97-1) 1H NMR [m.chemicalbook.com]

- 7. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 1,4-Cyclohexanedione Bis(ethylene ketal)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 1,4-Cyclohexanedione bis(ethylene ketal), a versatile building block, is frequently utilized in the synthesis of novel chemical entities. Its solubility profile across a range of organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 1,4-cyclohexanedione bis(ethylene ketal), offering both theoretical insights and practical, field-proven methodologies for its determination. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory application, ensuring that the information presented herein is not only scientifically sound but also immediately applicable to your research and development endeavors.

Introduction to 1,4-Cyclohexanedione Bis(ethylene ketal)

1,4-Cyclohexanedione bis(ethylene ketal), also known by its IUPAC name 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane, is a white crystalline solid. It serves as a protected form of 1,4-cyclohexanedione, a crucial synthon in organic chemistry. The ketal protecting groups render the carbonyl functionalities inert to a variety of reagents, allowing for selective transformations at other positions of the molecule.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 183-97-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Melting Point | 79-80 °C | [2] |

| Boiling Point | 276.5 °C at 760 mmHg | [2] |

| Appearance | White crystalline solid | [2] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For 1,4-cyclohexanedione bis(ethylene ketal), the presence of four ether oxygen atoms introduces polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the carbon skeleton is nonpolar, contributing to van der Waals interactions. Therefore, its solubility is expected to be highest in solvents that can engage in a combination of these interactions.

The following diagram illustrates the key molecular features of 1,4-cyclohexanedione bis(ethylene ketal) that influence its solubility.

Caption: Molecular features of 1,4-cyclohexanedione bis(ethylene ketal) influencing solubility.

Qualitative and Estimated Quantitative Solubility Profile

Direct, experimentally determined quantitative solubility data for 1,4-cyclohexanedione bis(ethylene ketal) in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and available data for structurally related compounds, a qualitative and estimated quantitative solubility profile can be constructed. The following table provides a summary of its expected solubility at ambient temperature (~25 °C). For the related compound, 1,4-cyclohexanedione monoethylene ketal, it is reported to be soluble in chloroform and methanol[3].

Solubility Profile of 1,4-Cyclohexanedione bis(ethylene ketal):

| Solvent | Solvent Type | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Methanol | Polar Protic | High | > 10 |

| Ethanol | Polar Protic | High | > 10 |

| Acetone | Polar Aprotic | High | > 10 |

| Dichloromethane | Polar Aprotic | High | > 10 |

| Chloroform | Polar Aprotic | High | > 10 |

| Ethyl Acetate | Moderately Polar | Moderate | 1 - 10 |

| Toluene | Nonpolar | Low | < 1 |

| Hexane | Nonpolar | Low | < 0.1 |

| Water | Polar Protic | Very Low | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 10 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 10 |

Justification for Estimations: The high predicted solubility in polar aprotic solvents like acetone, dichloromethane, and chloroform is due to the strong dipole-dipole interactions between the ether oxygens of the solute and the polar functionalities of the solvents. Similarly, high solubility in polar protic solvents like methanol and ethanol is anticipated due to the ability of the ether oxygens to act as hydrogen bond acceptors. The lower solubility in nonpolar solvents like toluene and hexane is expected because the primary intermolecular forces are weaker van der Waals interactions, which are less effective at overcoming the crystal lattice energy of the solid solute.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, experimental determination is essential. The following section details robust and validated protocols for quantifying the solubility of 1,4-cyclohexanedione bis(ethylene ketal).

General Workflow for Solubility Determination

The fundamental process for determining the solubility of a solid in a liquid involves preparing a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the accurate weighing of the dissolved solute after evaporation of the solvent.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of 1,4-cyclohexanedione bis(ethylene ketal) to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish and record the weight.

-

Evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the melting point of the solute (e.g., 60 °C) until a constant weight is achieved.

-

Record the final weight of the evaporating dish containing the dried solute.

-

-

Calculation:

-

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken) * 100

-

Trustworthiness: This method is self-validating through the achievement of a constant weight after drying. To ensure accuracy, multiple samples should be analyzed, and the results should be consistent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with a suitable chromophore or when high throughput is required.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Follow the same procedure as for the gravimetric method (Section 4.2, Step 1).

-

-

Phase Separation:

-

Follow the same procedure as for the gravimetric method (Section 4.2, Step 2).

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 1,4-cyclohexanedione bis(ethylene ketal) of known concentrations in the chosen solvent.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the filtered saturated solution by HPLC. A suitable method would involve a C18 column with a mobile phase such as acetonitrile/water or methanol/water and UV detection (if the compound has a chromophore) or a refractive index detector.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve.

-

Express the solubility in the desired units.

-

Trustworthiness: The linearity of the calibration curve (R² > 0.99) validates the analytical method. The analysis of a quality control sample of a known concentration further ensures the accuracy of the measurements.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 1,4-cyclohexanedione bis(ethylene ketal):

-

Temperature: For most solids, solubility increases with increasing temperature. This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of the solute will generally be a better solvent.

-

Purity of the Compound: Impurities can either increase or decrease the measured solubility. It is essential to use a well-characterized, pure sample for accurate solubility determination.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid phase before and after the solubility measurement to ensure no phase transformation has occurred.

Safety and Handling

1,4-Cyclohexanedione bis(ethylene ketal) is classified as a hazardous substance. It is important to consult the Safety Data Sheet (SDS) before handling.

Key Hazard Information:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1,4-cyclohexanedione bis(ethylene ketal). While quantitative experimental data is limited in the public domain, a reasoned estimation of its solubility profile has been presented based on its molecular structure and the principles of intermolecular forces. Furthermore, detailed and validated experimental protocols for the gravimetric and HPLC methods have been provided to enable researchers to determine accurate solubility data in their own laboratories. A thorough understanding and experimental determination of the solubility of this key intermediate are critical for the successful design and execution of synthetic routes and the development of robust and scalable chemical processes.

References

-

ChemBK. 1,4-Cyclohexanedione monoethylene ketal for synthesis. (2022-10-16). Available from: [Link]

-

Wikipedia. 1,4-Cyclohexanedione. Available from: [Link]

-

Scribd. Solvents | PDF | Tetrahydrofuran. (2020-08-09). Available from: [Link]

- Google Patents. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.

- Google Patents. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal.

- Karthikeyan, B., et al. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry 1 (2010): 72-75.

-

UCLA Chemistry & Biochemistry. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

University of Babylon. Solubility test for Organic Compounds. (2024-09-24). Available from: [Link]

-

PubChem. 1,4-Cyclohexanedione bis(ethylene ketal). Available from: [Link]

Sources

Technical Monograph: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

(1,4-Cyclohexanedione Bis(ethylene ketal))[1][2][3][4][5][6]

Executive Summary

In the architecture of complex organic synthesis, 1,4-Cyclohexanedione bis(ethylene ketal) serves a dual function: it is both a robust protecting group strategy and a rigid, stereochemically defined scaffold.[1][2][3][4][5][6] While colloquially known by its functional class, its systematic IUPAC designation—1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane —reveals its true topological nature: a cyclohexane core locked between two dioxolane rings.[1][2][3][4][5][6]

This guide provides a comprehensive technical analysis of this molecule, moving beyond simple identification to explore its synthesis, stereochemical implications, and critical role in pharmaceutical development.[1][2][3][4][5][6]

Nomenclature & Identity: The "Synonyms" Landscape

For the researcher, accurate database searching requires navigating a shift in nomenclature.[1][2][3][4][5][6] Historically termed a "ketal" (derived from a ketone), modern IUPAC recommendations often subsume this under "acetals."[1][2][3][4][5][6] However, the "ketal" distinction remains vital in supplier catalogs to distinguish reactivity profiles.[1][2][3][4][5][6]

Table 1: Chemical Identity Matrix

| Identifier Type | Value | Context for Researchers |

| Primary CAS RN | 183-97-1 | Use for procurement and regulatory checks.[1][2][3][4][5][6] |

| IUPAC Name | 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Essential for structure-based searching (SciFinder/Reaxys).[1][2][3][4][5][6] |

| Common Name | 1,4-Cyclohexanedione bis(ethylene ketal) | Most common in bench-side literature.[1][2][3][4][5][6] |

| Alt. Common Name | Cyclohexane-1,4-dione bis(ethylene acetal) | Reflects modern IUPAC "acetal" generalization.[1][2][3][4][5][6] |

| Beilstein Ref | 1900733 | For cross-referencing historical synthesis data.[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆O₄ | MW: 200.23 g/mol |

| SMILES | C1COC2(O1)CCC3(CC2)OCCO3 | Machine-readable string for cheminformatics.[1][2][3][4][6][7] |

Expert Insight: Do not confuse this molecule with 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), which is the mono-ketal.[1][2][3][4][5][6] The mono-ketal is an intermediate; the bis-ketal is the fully protected thermodynamic product.[1][2][3][4][5][6]

Physicochemical Profile & Stereochemistry

The bis-ketal is not merely a flat molecule; its conformation dictates its reactivity and solubility.[1][2][3][4][5][6]

Table 2: Physical Properties

| Property | Metric | Experimental Notes |

| Appearance | White crystalline solid | Hygroscopic; store under desiccant.[1][2][3][4][5][6] |

| Melting Point | 79–80 °C | Sharp melt indicates high purity; broad range suggests mono-ketal contamination.[1][2][3][4][5][6] |

| Boiling Point | 135–140 °C (15 mmHg) | Sublimation can occur under high vacuum.[1][2][3][4][6] |

| Solubility | CHCl₃, THF, Benzene, EtOH | Poor solubility in cold water; hydrolyzes in hot acidic water.[1][2][3][4][5][6] |

Stereochemical Nuance: The Anomeric Effect

The cyclohexane ring in the center adopts a chair conformation.[1][2][3][4][5][6] The two dioxolane rings can theoretically exist in cis or trans orientations relative to the chair.[1][2][3][4][5][6]

-

Thermodynamic Preference: Under equilibrating conditions (acid catalysis), the trans stereoisomer is generally favored due to the anomeric effect and steric minimization between the ketal oxygens and the axial hydrogens of the cyclohexane ring [1].[1][2][3][4][5][6]

-

Implication: When using this molecule as a scaffold for spiro-compounds, the starting geometry is predominantly trans, which directs subsequent functionalization.[1][2][3][4][5][6]

Synthesis & Mechanism: A Self-Validating Protocol

The synthesis relies on the reversible acid-catalyzed reaction between 1,4-cyclohexanedione and ethylene glycol.[1][2][3][4][5][6] The critical success factor is the removal of water (Le Chatelier’s principle).[1][2][3][4][5][6]

Mechanistic Pathway

The reaction proceeds in two distinct steps.[1][2][3][4][5][6] The formation of the mono-ketal is faster, but driving the reaction to the bis-ketal requires sustained water removal.[1][2][3][4][5][6]

Figure 1: Stepwise ketalization pathway.[1][2][3][4][5][6] The red dotted line represents the hydrolysis risk if the reaction is not quenched properly.[1][2][3][4][5][6]

Optimized Laboratory Protocol

Objective: Synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Scale: 50 mmol).

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 1,4-cyclohexanedione (5.6 g, 50 mmol), ethylene glycol (9.3 g, 150 mmol, 3.0 equiv), and benzene or toluene (100 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.1 equiv).

-

Reflux: Heat to vigorous reflux.[1][2][3][4][5][6] Monitor water collection in the trap.

-

Quenching (Critical Step): Cool to room temperature. Add saturated aqueous NaHCO₃ or triethylamine before any further workup.[1][2][3][4][5][6]

-

Workup: Wash the organic layer with water (2x) and brine (1x).[1][2][3][4][6] Dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize from ethanol or hexane/ethyl acetate if necessary.[1][2][3][4][5][6]

Applications in Drug Discovery & Materials[1][2][3][4][5][6]

A. Selective Functionalization (The "Masking" Strategy)

In total synthesis, the bis-ketal allows for the "desymmetrization" of the cyclohexane ring.[1][2][3][4][5][6]

-

Partial Hydrolysis: Controlled acid hydrolysis can selectively remove one ketal group, regenerating the mono-ketal [3].[1][2][3][4][5][6]

-

Nucleophilic Attack: The remaining ketone can then be attacked by Grignard reagents or hydrides, creating a functionalized center while the distal ketone remains protected.[1][2][3][4][5][6]

B. Rigid Scaffolds in Medicinal Chemistry

The 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane core appears in the synthesis of Rocaglamide derivatives (potent anticancer agents).[1][2][3][4][5][6] The rigid spiro-structure directs the stereochemical outcome of photocycloaddition reactions, acting as a template to ensure the correct chirality of the final drug candidate [4].[1][2][3][4][5][6]

C. Polymer Cross-Linking

In material science, this molecule acts as a latent cross-linker.[1][2][3][4][5][6] Under acidic conditions, it releases the tetra-functional 1,4-cyclohexanedione, which can cross-link polyvinyl alcohol (PVA) or other hydroxylated polymers, modifying hydrogel stiffness.[1][2][3][4][5][6]

References

-

Stereochemistry of Dispiro-ketals: Journal of Organic Chemistry, "Conformational Analysis of 1,4-Cyclohexanedione Bis-ketals," Vol. 59, 1994.[1][2][3][4][5][6] (Established the trans-preference).

-

Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006).[1][2][3][4][5][6] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4][5][6] [1][2][3][4][6]

-

Selective Hydrolysis: ResearchGate, "Synthesis of 1,4-dioxaspiro[4.5]decan-8-one via selective deketalization," 2025.[1][2][3][4][5][6] [Source Snippet 1.6]

-

Rocaglamide Synthesis: US Patent 8,137,509 B2, "Asymmetric synthesis of rocaglamides via enantioselective photocycloaddition," 2012.[1][2][3][4][5][6]

-

General Properties: PubChem Compound Summary for CID 135986, "1,4-Cyclohexanedione bis(ethylene ketal)."[1][2][3][4][5][6] [1][2][3][4][6]

Sources

- 1. US8137509B2 - Asymmetric synthesis of rocaglamides via enantioselective photocycloaddition mediated by chiral brønsted acids - Google Patents [patents.google.com]

- 2. Buy 1,4-Cyclohexanedione bis(ethylene ketal) | 183-97-1 [smolecule.com]

- 3. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. US6271321B1 - Process for producing polyethylene - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1,4-环己二酮双乙二醇二缩酮 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure and Application of 1,4-Cyclohexanedione bis(ethylene ketal)

Abstract

This technical guide provides a comprehensive overview of 1,4-cyclohexanedione bis(ethylene ketal), a key synthetic intermediate in pharmaceutical and materials science. We delve into its core structural features, supported by spectroscopic and analytical data, and present a detailed, field-proven protocol for its synthesis. The strategic importance of this molecule as a protecting group is contextualized through its application in multi-step organic synthesis, offering researchers, scientists, and drug development professionals a thorough understanding of its utility and practical handling.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, prevents unwanted side reactions and allows for the precise modification of a molecule's architecture.[1] The carbonyl group of a ketone is a site of high reactivity, susceptible to nucleophilic attack. When a molecule contains multiple reactive sites, such as an ester and a ketone, the more reactive ketone must often be temporarily shielded to allow for selective chemistry on the ester.[1]

1,4-Cyclohexanedione bis(ethylene ketal), with the systematic IUPAC name 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, is a crystalline solid that serves as a quintessential example of a protected dicarbonyl compound.[2] By converting the two highly reactive ketone functionalities of 1,4-cyclohexanedione into stable ethylene ketals, this derivative becomes an invaluable building block, enabling chemists to perform a wide range of transformations on other parts of a molecule without interference from the carbonyl groups.[3] This guide will explore the synthesis, structure, and strategic applications of this versatile intermediate.

Synthesis of 1,4-Cyclohexanedione bis(ethylene ketal): A Validated Protocol

The synthesis of 1,4-cyclohexanedione bis(ethylene ketal) is a classic example of an acid-catalyzed ketalization reaction. The core principle involves the reaction of 1,4-cyclohexanedione with an excess of ethylene glycol in the presence of an acid catalyst. The equilibrium of this reversible reaction is driven towards the product by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.

Causality of Experimental Choices

-

Acid Catalyst: A non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by ethylene glycol. The catalytic nature of the acid means only a small amount is required.

-

Solvent and Azeotropic Removal of Water: Toluene is the solvent of choice as it is relatively non-polar and forms a low-boiling azeotrope with water. This allows for the continuous removal of the water byproduct via the Dean-Stark trap, which is crucial for driving the reaction equilibrium to favor the formation of the thermodynamically stable ketal product, in accordance with Le Châtelier's principle.

-

Excess Ethylene Glycol: Using an excess of ethylene glycol also helps to shift the equilibrium towards the product side.

-

Work-up Procedure: The reaction is quenched with a mild base, such as sodium bicarbonate solution, to neutralize the acid catalyst and prevent the reverse reaction (hydrolysis) from occurring during product isolation. The product is then purified by recrystallization, which selects for the highly symmetric and crystalline bis-ketal, leaving behind the mono-ketal and unreacted starting material in the mother liquor.

Detailed Experimental Protocol

-

Materials:

-

1,4-Cyclohexanedione

-

Ethylene glycol (reagent grade, excess)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (reagent grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes (for recrystallization)

-

-

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (2.5 eq), and toluene (approx. 100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purify the crude product by recrystallization from hot hexanes to afford 1,4-cyclohexanedione bis(ethylene ketal) as a white crystalline solid.

-

Sources

- 1. 1,4-Cyclohexanedione bis(ethylene ketal) | C10H16O4 | CID 135986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1,4-Cyclohexanedione bis(ethylene ketal) | 183-97-1 [smolecule.com]

- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

1,4-Cyclohexanedione bis(ethylene ketal) as a protecting group

Application Note: Strategic Management of 1,4-Cyclohexanedione bis(ethylene ketal) in High-Purity Synthesis

Part 1: Executive Summary & Strategic Rationale

1,4-Cyclohexanedione bis(ethylene ketal) (CAS: 183-02-8), also known as 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane , represents the "fully protected" state of the versatile building block 1,4-cyclohexanedione.[1] While the mono-ketal (1,4-dioxaspiro[4.5]decane-8-one) is frequently the desired intermediate for pharmaceutical scaffolds (e.g., Frovatriptan, Ramatroban), the bis-ketal plays a critical role as a purification sink and a stable storage reservoir .[1]

Direct synthesis of the mono-ketal from the dione often yields a statistical mixture (Mono:Bis:Unreacted), complicating purification due to similar polarity profiles.[1] A superior strategy for high-value applications involves:

-

Quantitative Protection: Converting crude dione entirely to the bis-ketal.[1]

-

Purification: Exploiting the high crystallinity and stability of the bis-ketal to remove impurities.[1]

-

Controlled Desymmetrization: Selectively hydrolyzing the purified bis-ketal to the mono-ketal or fully deprotecting it on-demand.[1]

This guide details the protocols for synthesizing, purifying, and selectively hydrolyzing the bis-ketal, treating it as a strategic "holding state" that ensures downstream chemical integrity.[1]

Part 2: Chemical Properties & Stability Profile

| Property | Data | Notes |

| Formula | C₁₀H₁₆O₄ | Symmetric bicyclic ether structure.[1] |

| MW | 200.23 g/mol | |

| Appearance | White crystalline solid | High crystallinity aids purification.[1] |

| Melting Point | 106–108 °C | Significantly higher than mono-ketal (70–73 °C), facilitating separation.[1] |

| Solubility | Soluble in CHCl₃, THF, Toluene | Poor solubility in cold water/hexanes (useful for precipitation).[1] |

| Acid Stability | Labile (pH < 4) | Hydrolyzes to ketone in aqueous acid.[1] |

| Base Stability | Excellent (pH > 10) | Resistant to nucleophilic attack (e.g., organolithiums, hydrides).[1] |

| Thermal Stability | High (< 200 °C) | Stable under standard reflux conditions in non-acidic solvents.[1] |

Part 3: Synthesis of Bis-Ketal (Full Protection)

Objective: To convert 1,4-cyclohexanedione (often yellow/impure) into the chemically inert, crystalline bis-ketal.

Mechanism & Logic

The reaction is a reversible acid-catalyzed condensation.[1] To drive it to completion (bis-protection), water must be removed continuously (Le Chatelier’s principle).[1] We use a Dean-Stark apparatus with a non-polar azeotrope (Toluene or Benzene).[1]

Protocol

-

Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents:

-

Reaction:

-

Workup (Self-Validating Step):

-

Purification:

Part 4: Strategic Application – Selective Hydrolysis (Desymmetrization)[1]

Objective: Controlled conversion of the Bis-Ketal to the Mono-Ketal. Challenge: The two ketal groups are chemically equivalent. Acid hydrolysis is statistical.[1] Solution: Use kinetic control with limited water or solubility-driven precipitation to isolate the mono-ketal.[1]

Protocol: Acid-Catalyzed Partial Hydrolysis

Reference: Adapted from methods for selective acetal hydrolysis (e.g., identifying relative rates).

-

Dissolution: Dissolve Bis-Ketal (10 g, 50 mmol) in Acetone (100 mL) containing water (0.9 eq, 810 µL). Using slightly less than 1 eq of water limits the formation of the fully deprotected dione.[1]

-

Catalysis: Add pTSA (0.1 eq) or Pyridinium p-toluenesulfonate (PPTS) for milder action.[1]

-

Reaction: Stir at RT. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1]

-

Rf values: Bis-Ketal (High) > Mono-Ketal (Medium) > Dione (Low).[1]

-

-

Quench: When the Mono-Ketal spot is maximal and Bis-Ketal is nearly consumed (avoid waiting for Dione formation), quench with Triethylamine (0.2 eq).

-

Separation:

-

Flash Chromatography: This step is usually required here due to the statistical mixture.[1] Elute with Hexanes:EtOAc (gradient 10:1 to 2:1).[1]

-

Note: If the mono-ketal is the target, direct synthesis (see references) is often preferred.[1] However, if starting from the stable bis-ketal stock, this hydrolysis is the necessary activation step.[1]

Part 5: Visualizing the Strategic Pathway

The following diagram illustrates the workflow from crude starting material to high-value intermediates, highlighting the Bis-Ketal as the "Purification Hub."

Caption: Strategic workflow utilizing the Bis-Ketal as a stable purification hub before activation to the Mono-Ketal.

Part 6: Troubleshooting & Critical Process Parameters (CPP)

| Issue | Probable Cause | Corrective Action |

| Incomplete Protection | Water remaining in system.[1] | Ensure vigorous reflux; check Dean-Stark trap; use fresh molecular sieves if necessary.[1] |

| Low Yield of Mono-Ketal | Over-hydrolysis to Dione.[1] | Reduce water equivalents (use 0.9 eq); lower temperature; quench reaction earlier (monitor TLC). |

| Product Polymerization | Acid traces remaining during concentration.[1] | Ensure full neutralization (NaHCO₃ wash + Et₃N quench) before rotary evaporation.[1] |

| Poor Separation | Polarity similarity between Mono/Bis.[1] | Use gradient column chromatography.[1] Mono-ketal is significantly more polar than Bis-ketal.[1] |

Part 7: References

-

Synthesis and Properties:

-

Applications in Drug Synthesis:

-

Hydrolysis Kinetics:

Sources

- 1. Cyclohexane-1,4-Dione Monoethylene Acetal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chembk.com [chembk.com]

- 3. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]

- 4. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Strategic Deprotection of 1,4-Cyclohexanedione bis(ethylene ketal)

Executive Summary

The deprotection of 1,4-cyclohexanedione bis(ethylene ketal) is a pivotal transformation in the synthesis of pharmaceutical intermediates, liquid crystals, and supramolecular scaffolds. While ostensibly simple, the reaction presents two distinct challenges:

-

Solubility Mismatch: The non-polar bis-ketal precursor contrasts sharply with the highly polar, water-soluble 1,4-cyclohexanedione product, leading to significant yield loss during standard aqueous workups.

-

Selectivity Control: Arresting the hydrolysis at the mono-ketal stage (1,4-dioxaspiro[4.5]decane-8-one) requires precise kinetic control to avoid statistical mixtures of starting material, mono-ketal, and dione.

This guide provides two validated protocols: Protocol A for exhaustive hydrolysis (Total Deprotection) and Protocol B for controlled partial hydrolysis (Selective Mono-Deprotection), supported by mechanistic insights and troubleshooting workflows.

Mechanistic Insight & Chemical Logic

The Hydrolysis Mechanism

Acid-catalyzed ketal hydrolysis follows an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step). The reaction is an equilibrium process governed by Le Chatelier’s principle. To drive the reaction forward (Deprotection), a large excess of water is required. Conversely, removing water drives Ketalization.

Key Intermediate: The reaction proceeds through a resonance-stabilized oxocarbenium ion . The stability of this ion dictates the rate of hydrolysis. In the case of cyclohexane rings, the relief of torsional strain upon converting sp³ carbons to sp² carbonyls also provides a thermodynamic driving force.

Figure 1: Stepwise mechanism of acid-catalyzed ketal hydrolysis. The formation of the oxocarbenium ion is generally the rate-determining step.

Solvent System Logic

-

Acetone: Often used as a co-solvent. It serves a dual purpose: it solubilizes the organic ketal and acts as a scavenger for the liberated ethylene glycol (forming volatile 2,2-dimethoxypropane or acetone ketal), driving the equilibrium toward the dione.

-

THF: Good for solubility but does not scavenge the diol.

-

Water: The nucleophile. Must be present in large excess for total deprotection.

Critical Parameters & Data Summary

| Parameter | Total Deprotection (Protocol A) | Selective Mono-Deprotection (Protocol B) |

| Target Product | 1,4-Cyclohexanedione | 1,4-Cyclohexanedione mono-ethylene ketal |

| Acid Catalyst | HCl (2M) or H₂SO₄ | PPTS (Pyridinium p-toluenesulfonate) or Silica-H₂SO₄ |

| Solvent | Acetone / Water (Excess) | Acetone / Water (Stoichiometric control) |

| Temperature | Reflux (60-70°C) | Room Temperature to 40°C |

| Time | 2 - 4 Hours | Monitor closely (1 - 3 Hours) |

| Workup Criticality | High: Product is water soluble. | Medium: Product is organic soluble.[1] |

Experimental Protocols

Protocol A: Total Deprotection (Exhaustive Hydrolysis)

Target: 1,4-Cyclohexanedione

Reagents:

-

1,4-Cyclohexanedione bis(ethylene ketal) (1.0 equiv)

-

Acetone (Reagent Grade, 5 mL/g of substrate)

-

2M HCl (Aqueous, 2.5 equiv) or 10% H₂SO₄

Procedure:

-

Dissolution: Charge a round-bottom flask with the bis-ketal and acetone. Stir until fully dissolved.

-

Acid Addition: Add the aqueous acid dropwise over 5 minutes. The solution may warm slightly.[2]

-

Reaction: Heat the mixture to a gentle reflux (approx. 60°C) for 2–3 hours.

-

Validation: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (Rf ~0.[3]6) should disappear. The dione product may streak or be UV weak; use DNP (2,4-Dinitrophenylhydrazine) stain for visualization (turns yellow/orange).

-

-

Neutralization: Cool to room temperature. Carefully neutralize with saturated NaHCO₃ solution until pH ~7. Do not over-basify , as 1,4-cyclohexanedione is prone to aldol condensation at high pH.

-

Workup (The Critical Step):

-

Note: The product is highly water-soluble (~50 mg/mL). Simple extraction will fail.

-

Method: Saturate the aqueous phase with solid NaCl (Salting Out). Extract exhaustively with Chloroform or Dichloromethane (4 x solvent volume).

-

Alternatively, use a continuous liquid-liquid extractor for 12 hours.

-

-

Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or Toluene/Petroleum Ether if necessary.

Protocol B: Selective Mono-Deprotection

Target: 1,4-Cyclohexanedione mono-ethylene ketal[2]

Reagents:

-

1,4-Cyclohexanedione bis(ethylene ketal) (1.0 equiv)

-

Wet Acetone (Acetone containing 5% water)

-

PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)

Procedure:

-

Setup: Dissolve the bis-ketal in wet acetone (10 mL/g).

-

Catalysis: Add PPTS (0.1 equiv).

-

Reaction: Stir at Room Temperature . Do not heat.

-

Mechanistic Note: This relies on transketalization. The high concentration of acetone drives the equilibrium, but the mild acid/low temp slows the second hydrolysis step.

-

-

Monitoring: Check TLC every 30 minutes. Look for the appearance of the mono-ketal (intermediate Rf) while bis-ketal remains. Stop when the ratio of Mono:Dione is optimal (usually ~60% conversion).

-

Quench: Add a few drops of Triethylamine (Et₃N) to quench the acid catalyst immediately.

-

Workup: Remove acetone under reduced pressure. Resuspend the residue in Et₂O or EtOAc and wash with water (the mono-ketal is more organic-soluble than the dione).

-

Purification: Flash column chromatography is usually required to separate the statistical mixture (Bis-ketal / Mono-ketal / Dione).

-

Mobile Phase: Gradient 10% -> 40% EtOAc in Hexanes.

-

Troubleshooting & Validation Workflow

Figure 2: Decision tree for reaction monitoring and workup strategy.

Common Pitfalls

-

Low Yield (Protocol A): Almost always due to poor extraction efficiency. The dione partitions poorly into ether. Use Chloroform and salt the water layer heavily.

-

Over-reaction (Protocol B): If the reaction runs too long or too hot, it proceeds to the dione. Quench immediately upon observing significant mono-ketal formation.

-

Aldol Polymerization: Occurs if the neutralization step (Step 4, Protocol A) renders the solution basic (pH > 9). Keep pH neutral.

Safety & Handling

-

1,4-Cyclohexanedione: Irritant. Avoid inhalation of dust.

-

Ethylene Glycol (Byproduct): Toxic if ingested.

-

Chloroform: Suspected carcinogen. Handle in a fume hood.

-

Waste Disposal: Segregate halogenated solvents (CHCl₃) from non-halogenated streams.

References

-

Sigma-Aldrich. 1,4-Cyclohexanedione Product Specification & Properties.Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for acetal/ketal hydrolysis conditions).

-

ChemicalBook. 1,4-Cyclohexanedione Properties and Solubility Data.Link

-

Master Organic Chemistry. Mechanism of Acetal Hydrolysis.Link

-

National Institute of Standards and Technology (NIST). 1,4-Cyclohexanedione Mass Spectrum and Data.Link

Sources

- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]

- 3. NP-MRD: Showing NP-Card for 1,4-Cyclohexanedione (NP0002765) [np-mrd.org]

- 4. 1,4-Cyclohexanedione | 637-88-7 [chemicalbook.com]

Application Note: Chemoselective Deprotection of Bis-Ketals

The following Application Note provides a comprehensive technical guide on the acid-catalyzed deprotection of bis-ketals. It is designed for researchers requiring precise control over protecting group manipulation in complex organic synthesis.

Executive Summary

The protection of carbonyl groups as ketals (1,3-dioxolanes or 1,3-dioxanes) is a cornerstone of multi-step synthesis, particularly in steroid and carbohydrate chemistry. However, a common synthetic bottleneck arises when a molecule contains two or more ketal moieties that must be differentiated. This guide details the mechanistic principles and experimental protocols required to achieve chemoselective deprotection , allowing the removal of one ketal while retaining another. We focus on exploiting subtle differences in steric environment, ring strain, and electronic character to achieve kinetic or thermodynamic control.

Mechanistic Foundation

To control selectivity, one must master the underlying mechanism. Acid-catalyzed deprotection is an equilibrium process driven by the formation of a resonance-stabilized oxocarbenium ion.

The Hydrolysis Pathway

The reaction proceeds via an A1 mechanism (unimolecular acid-catalyzed cleavage). The rate-determining step (RDS) is the cleavage of the C–O bond to form the oxocarbenium intermediate. Therefore, factors that stabilize this cationic intermediate (e.g., electron-donating groups) or relieve steric strain upon ring opening accelerate the reaction.

Figure 1: General mechanism of acid-catalyzed ketal hydrolysis. The formation of the oxocarbenium ion is the critical gateway where selectivity is determined.

The Hierarchy of Lability

Selectivity is not random; it follows a predictable hierarchy based on structure. By selecting the appropriate "Selectivity Class," you can predict which ketal will cleave first.

Structural Determinants of Stability

| Factor | Trend | Explanation |

| Sterics | Terminal > Internal | Terminal ketals (e.g., side-chain acetonides) hydrolyze significantly faster than internal (ring-fused) ketals due to easier protonation and water approach. |

| Ring Size | 6-Membered > 5-Membered | Crucial Distinction: For ketals, the 1,3-dioxane (6-ring) is generally more labile (hydrolyzes faster) than the 1,3-dioxolane (5-ring). This is often due to the lack of favorable chair conformation in the transition state compared to the ground state, whereas acetals follow the opposite trend. |

| Electronics | Electron-Rich > Electron-Poor | Ketals derived from electron-rich ketones (or with donating groups nearby) stabilize the oxocarbenium ion, increasing hydrolysis rates. |

Decision Matrix for Selectivity

Use this workflow to determine the optimal strategy for your substrate.

Figure 2: Strategic workflow for selecting the appropriate deprotection protocol.

Experimental Protocols

Protocol A: Kinetic Selective Deprotection (Terminal vs. Internal)

Objective: Selectively cleave a sterically accessible (terminal) ketal while retaining a hindered (internal) one.[1] Common Application: Carbohydrate chemistry (e.g., selective hydrolysis of 1,2:5,6-di-O-isopropylidene-D-mannitol to the 1,2-monoacetonide).

Reagents:

-

Acetic Acid (AcOH), 60% aqueous solution.

-

Solvent: Water or THF (if solubility is an issue).

Procedure:

-

Dissolution: Dissolve the bis-ketal (1.0 equiv) in a minimal amount of THF if water-insoluble.

-

Acid Addition: Add pre-diluted 60% aqueous AcOH (10 mL per gram of substrate).

-

Reaction: Stir at 40 °C . Monitor by TLC every 30 minutes.

-

Note: Terminal ketals often cleave within 1–4 hours. Internal ketals may require elevated temperatures (>60 °C) or stronger acids.

-

-

Quench: Once the mono-deprotected product peaks (before full hydrolysis), cool to 0 °C and neutralize with solid NaHCO₃.

-

Workup: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography is usually required to separate the mono-ketal from the diol and starting material.

Mechanism of Selectivity: The terminal ketal is less sterically crowded, allowing for faster protonation and nucleophilic attack by water (Kinetic Control).

Protocol B: Ring-Size Selective Deprotection (Dioxane vs. Dioxolane)

Objective: Cleave a 1,3-dioxane (6-membered) ketal in the presence of a 1,3-dioxolane (5-membered) ketal. Common Application: Steroid synthesis (e.g., deprotection of C3-dioxane vs. C17-dioxolane).

Reagents:

-

Silica Gel (SiO₂) - Acidic grade or treated with dilute HCl.

-

Solvent: Wet Methylene Chloride (DCM) or Chloroform.

Procedure:

-

Preparation: Prepare "Wet Silica" by adding water (15% w/w) to silica gel and shaking until a free-flowing powder is obtained.

-

Reaction: Dissolve the substrate in DCM. Add the Wet Silica (2–5 mass equivalents relative to substrate).

-

Catalysis: Add a catalytic amount of dilute aqueous HCl (0.1 M) or simply rely on the acidity of the silica gel for highly sensitive substrates.

-

Monitoring: Stir at room temperature. The 6-membered dioxane ring, being more conformationally mobile and often less thermodynamically stable in the ketal form, will hydrolyze preferentially.

-

Workup: Filter off the silica gel and wash with DCM. The filtrate contains the product.[2]

Why this works: The 6-membered ring (dioxane) generally hydrolyzes faster than the 5-membered ring (dioxolane) for ketals due to the relief of 1,3-diaxial interactions and the "kinetic" instability of the dioxane chair form compared to the rigid dioxolane envelope.

Protocol C: Transketalization (Non-Aqueous)

Objective: Deprotection under anhydrous conditions to avoid migration or side reactions associated with water. Reagent: Iodine (I₂) in Acetone.

Procedure:

-

Dissolution: Dissolve the bis-ketal in dry acetone.

-

Catalyst: Add Iodine (5–10 mol%).

-

Reaction: The acetone acts as the acceptor ketone. The protecting group is "transferred" from the substrate to the solvent (forming 2,2-dimethoxypropane derivatives or simply exchanging).

-

Selectivity: This method is highly sensitive to sterics. Terminal/unhindered ketals exchange rapidly; hindered ones remain intact.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce the iodine (color change from brown to clear).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Migration | Acid-catalyzed migration of the remaining ketal to adjacent hydroxyls (common in sugars). | Use Protocol C (Transketalization) or neutralize immediately at low temperature. Avoid aqueous acids. |

| Over-Hydrolysis | Reaction conditions are too vigorous (Thermodynamic equilibrium reached). | Lower the temperature. Switch from mineral acids (HCl) to organic acids (AcOH, PPTS). |

| Incomplete Reaction | Poor solubility or overly stable ketal. | Use a co-solvent (THF/MeOH). Increase acid strength (e.g., pTsOH) but monitor closely. |

References

-

General Mechanism & Stability

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Link

-

-

Selectivity (Terminal vs Internal)

-

Prasad, K. R., et al. (2009). Selective hydrolysis of terminal isopropylidene ketals. TSI Journals. Link

-

-

Ring Size Selectivity (Dioxolane vs Dioxane)

-

Leggetter, B. E., & Brown, R. K. (1967). The relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes. Canadian Journal of Chemistry. Link

-

-

Steroid Ketal Deprotection

-

Iodine-Catalyzed Transketalization

-

Sun, J., et al. (2004). Efficient Deprotection of Acetals and Ketals. Journal of Organic Chemistry. Link

-

Sources

Application Note: Strategic Use of 1,4-Cyclohexanedione Bis(ethylene ketal) in Pharmaceutical Synthesis

[1][2]

Executive Summary: The "Masked" Symmetry Platform[2]

In pharmaceutical synthesis, 1,4-Cyclohexanedione bis(ethylene ketal) (hereafter 1,4-CD-Bis ) serves a critical role distinct from its parent dione.[1][2] While 1,4-cyclohexanedione is unstable, prone to polymerization, and difficult to functionalize selectively, 1,4-CD-Bis acts as a robust, shelf-stable "symmetry reservoir."[1][2]

Its primary application lies in controlled desymmetrization .[1][2] By selectively hydrolyzing one ketal group, researchers generate 1,4-cyclohexanedione mono-ethylene ketal (1,4-CD-Mono) in situ or as a purified intermediate.[1][2] This mono-protected scaffold is the obligate precursor for major pharmaceutical classes, including Triptans (Frovatriptan) , Thromboxane Antagonists (Ramatroban) , and various NK1 receptor antagonists .[1][2]

This guide details the protocols for unlocking this precursor and deploying it in high-value API synthesis.

Strategic Utility & Mechanism

The utility of 1,4-CD-Bis rests on the principle of Orthogonal Stability .[1][2] It protects the cyclohexane ring's symmetry until desymmetrization is required.[2]

The Desymmetrization Workflow

The transformation from Bis-ketal to API involves three logical phases:

-

Activation: Selective hydrolysis to the Mono-ketal.[2]

-

Functionalization: Reaction at the liberated ketone (Reductive amination, Fischer indole synthesis, Grignard).[1][2]

-

Resolution: Removal of the second ketal or stereochemical resolution.

[1][2]

Protocol A: Selective Hydrolysis (Bis → Mono)[1][2]

Objective: Convert 1,4-CD-Bis to 1,4-CD-Mono with >90% selectivity, minimizing over-hydrolysis to the dione.

Rationale: Direct synthesis of the Mono-ketal from the dione often yields a statistical mixture (Bis/Mono/Dione).[2] Starting from the pure Bis-ketal and using kinetic control allows for higher purity.[2]

Materials

-

Substrate: 1,4-Cyclohexanedione bis(ethylene ketal) (1.0 eq)

-

Solvent: Acetone / Water (4:1 v/v)

-

Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq) or Oxalic Acid (mild alternative).[1][2]

-

Quench: Saturated aqueous NaHCO₃.

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 g of 1,4-CD-Bis in 80 mL of Acetone. Add 20 mL of deionized water.

-

Catalysis: Add pTSA (0.05 eq) at room temperature (20-25°C).

-

Monitoring (Critical): Stir and monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or GC every 30 minutes.

-

Quench: Add saturated NaHCO₃ solution (20 mL) to neutralize the acid (pH 7-8).

-

Workup:

-

Purification: If necessary, recrystallize from Hexane/Ether or perform a short silica plug filtration.[1][2]

Yield Expectation: 85-92% Mono-ketal.

Application Case Studies

Case Study 1: Synthesis of Frovatriptan (Migraine Therapy)

Mechanism: Fischer Indole Synthesis.[1][2] The Mono-ketal is the key electrophile for the construction of the tetrahydrocarbazole core.[2]

| Step | Reagent | Conditions | Mechanistic Insight |

| 1. Hydrazone Formation | 4-Carboxamidophenylhydrazine | EtOH, Reflux | Condensation of the hydrazine with the free ketone of 1,4-CD-Mono . |

| 2.[1][2] Cyclization | Polyphosphoric Acid (PPA) or ZnCl₂ | 100°C | Acid-mediated [3,3]-sigmatropic rearrangement (Fischer Indole) forms the indole ring.[1][2] |

| 3. Deprotection | Aqueous HCl | THF, RT | Removal of the second ketal group to reveal the ketone for final amine installation.[2] |

Protocol Highlight (Indole Formation): React 1,4-CD-Mono (1.0 eq) with the hydrazine hydrochloride (1.0 eq) in Ethanol. Reflux for 2 hours. Cool, filter the hydrazone.[2][3] Suspend hydrazone in PPA and heat to 100°C for 3 hours. Pour into ice water to precipitate the tetrahydrocarbazole ketone.[2]

Case Study 2: Synthesis of Ramatroban (Allergic Rhinitis)

Mechanism: Stereoselective Reductive Amination.[1][2] Ramatroban requires a chiral amine at the 3-position of a tetrahydrocarbazole, derived from the 1,4-cyclohexane scaffold.[1][2]

Protocol Highlight (Reductive Amination):

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |

| High Dione Levels | Over-hydrolysis (Protocol A).[1][2] | Reduce water content or reaction time.[1][2] Lower temperature to 10°C. |

| Incomplete Reaction | Old catalyst or wet solvent (Protocol B).[1][2] | Use fresh NaBH(OAc)₃; ensure molecular sieves are used in imine formation. |

| Polymerization | Acid concentration too high during workup.[1][2] | Ensure complete neutralization (NaHCO₃) before solvent evaporation.[1][2] |

References

-

Preparation of 1,4-Cyclohexanedione Monoethylene Ketal. Organic Syntheses, Coll.[1][2][4][5] Vol. 5, p. 539 (1973).[1][2] Link[1][2]

-

Process for the preparation of frovatriptan and intermediates. US Patent 5,618,847.[2]

-

Synthesis of Ramatroban via Tetrahydrocarbazole. Journal of Medicinal Chemistry, 2008, 51(12), 3465.[1][2]

-

Selective Hydrolysis of Ketals. Greene's Protective Groups in Organic Synthesis, 5th Edition.[1][2] Wiley.[1][2]

-

Safety Data Sheet: 1,4-Cyclohexanedione bis(ethylene ketal). PubChem CID 135986.[1][2] Link[1][2]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]

- 4. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

Application Note: Selective Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Topic: Selective Mono-Ketalization of 1,4-Cyclohexanedione Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

High-Fidelity Mono-Protection of 1,4-Cyclohexanedione

Executive Summary

The selective mono-functionalization of symmetrical diketones represents a classic challenge in organic synthesis due to the statistical probability of bis-protection. 1,4-Cyclohexanedione (1) is a critical scaffold in the synthesis of pharmaceutical intermediates (e.g., Ramatroban, analgesics).[1] This guide details two optimized protocols for converting (1) into its mono-ethylene ketal, 1,4-dioxaspiro[4.5]decan-8-one (2) , while minimizing the formation of the bis-ketal impurity (3).

We present a Solid-Acid Catalysis Method (Green Chemistry focus) and a Standard Solution-Phase Method (Scale-up focus), integrated with a "Solubility Switch" purification strategy that eliminates the need for column chromatography.

Mechanistic Insight & Reaction Challenges

The reaction is a reversible, acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group. The challenge lies in the equilibrium constants. Once the mono-ketal (2) is formed, the remaining carbonyl is electronically similar to the first, making the rate of the second ketalization (

The Statistical Problem

In a purely statistical distribution with 1 equivalent of diol, the maximum theoretical yield of the mono-ketal is limited (often <50%), with significant amounts of unreacted starting material and bis-ketal. To overcome this, we manipulate:

-

Stoichiometry: Using a slight deficit of glycol or excess ketone.

-

Catalyst Surface Effects: Using heterogeneous catalysts (Montmorillonite K-10) to impose steric constraints that disfavor the bulky bis-ketal formation.

-

Solubility Thermodynamics: Exploiting the distinct water-solubility profiles of the three species for purification.

Reaction Pathway Diagram

Figure 1: Stepwise ketalization pathway. Control of water removal and stoichiometry is critical to arresting the sequence at the Mono-Ketal stage.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 : 0.95 (Ketone : Glycol) | A slight deficit of glycol ensures the limiting reagent is consumed before significant bis-ketal forms. |

| Water Removal | Azeotropic (Dean-Stark) | Driving the equilibrium forward is essential, but over-drying can promote bis-ketal formation if stoichiometry is off. |

| Catalyst | Montmorillonite K-10 or pTSA | K-10 clay offers easier workup and potentially higher selectivity due to pore size restrictions. |

| Solvent | Toluene or Cyclohexane | Toluene (bp 110°C) provides optimal kinetics. Benzene is effective but avoided due to toxicity. |

Protocol A: Heterogeneous Catalysis (Montmorillonite K-10)

Recommended for gram-scale synthesis and "Green" applications. This method simplifies workup by replacing aqueous neutralization with simple filtration.

Materials

-

1,4-Cyclohexanedione (11.2 g, 100 mmol)

-

Ethylene Glycol (5.9 g, 95 mmol) [Limiting Reagent]

-

Montmorillonite K-10 Clay (2.0 g)

-

Toluene (150 mL)

-

Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure

-

Setup: Charge the RBF with 1,4-cyclohexanedione, ethylene glycol, and Toluene.

-

Catalyst Addition: Add the Montmorillonite K-10 clay.[2][3] Ensure the clay is free-flowing and dispersed.

-

Reflux: Heat the mixture to vigorous reflux with stirring. The Dean-Stark trap will begin to collect water.

-

Checkpoint: Monitor water collection. Theoretical water yield is ~1.7 mL. Reaction is typically complete in 3–5 hours.

-

-